Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
Overview
Description
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, also known as ETFA-HCl, is a chemical compound commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 104°C and a molecular weight of 213.62 g/mol. ETFA-HCl is an amine hydrochloride, and is a derivative of the amino acid phenylalanine. It is an important reagent in organic synthesis and has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Bioconjugation and Amide Formation
The mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide hydrochloride (similar in reactivity to the subject chemical) has been studied extensively. This process is crucial for bioconjugation in drug delivery systems and biomolecule labeling. The study found that the efficiency of amide formation depends on the pH, with a narrow optimal range, and that cyclizable carboxylic acids react more favorably than noncyclizable ones, highlighting the importance of chemical structure in bioconjugation reactions (Nakajima & Ikada, 1995).
Drug Delivery Systems
Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine (a compound with functional similarity) demonstrate pH- and thermo-responsive behavior, making them suitable for targeted drug delivery and improving bioavailability. These hydrogels can efficiently release drugs in response to environmental changes, which is pivotal for designing more effective therapeutic strategies (Karimi et al., 2018).
Kinetic Analysis in Chemical Reactions
The catalysis of RNA hydrolysis by amines, including ethylenediamine, has been analyzed, showing that specific amines can significantly enhance reaction rates under physiological conditions. This finding has potential applications in biochemistry and molecular biology, suggesting ways to manipulate RNA structures or functions through catalytic reactions (Komiyama & Yoshinari, 1997).
properties
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14;/h4-8,15H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFADWBEQUKYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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